molecular formula C18H17N3O2S B11007134 2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

Cat. No.: B11007134
M. Wt: 339.4 g/mol
InChI Key: AFYCSXNJTUDDOC-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 3-acetylindole moiety linked via an acetamide group to a 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl scaffold. The indole group is known for its role in modulating biological interactions, particularly in kinase inhibition and receptor binding, while the cyclopentathiazole core contributes conformational rigidity and metabolic stability . The acetamide linker facilitates structural diversity, allowing tuning of physicochemical properties such as solubility and bioavailability.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C18H17N3O2S/c1-11(22)13-9-21(15-7-3-2-5-12(13)15)10-17(23)20-18-19-14-6-4-8-16(14)24-18/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,19,20,23)

InChI Key

AFYCSXNJTUDDOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetyl chloride, indole, and thiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular processes.

Comparison with Similar Compounds

N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-difluoroacetamide ()

  • Structural Differences : The acetamide group is substituted with two fluorine atoms instead of the 3-acetylindole.
  • Physicochemical Properties :

    Property Target Compound Difluoroacetamide Derivative
    Molecular Formula C₁₇H₁₆N₃O₂S (estimated) C₈H₈F₂N₂OS
    Molecular Weight ~338.4 g/mol 218.22 g/mol
    Key Functional Groups 3-Acetylindole, cyclopentathiazole Difluoroacetamide, cyclopentathiazole
  • Biological Implications : Fluorination often enhances metabolic stability and membrane permeability but may reduce binding affinity compared to bulkier groups like acetylindole .

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide ()

  • Structural Differences : Replaces the indole with a trifluoromethyl-tetrahydroindazole and substitutes the thiazole with a thiophene.

Indole-Containing Acetamides

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Structural Differences : Uses an oxadiazole-sulfanyl linker instead of cyclopentathiazole.
  • Biological Activity : Demonstrated antimicrobial and antiproliferative activities, suggesting the indole’s role in intercalation or enzyme inhibition .

Thiazole/Thiophene Derivatives

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

  • Structural Differences : Benzo[d]thiazole replaces the cyclopentathiazole, with a piperazine moiety on the acetamide.
  • Activity : Targets dopamine receptors, highlighting how heterocyclic variations (benzothiazole vs. cyclopentathiazole) redirect pharmacological profiles .

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds
3-Acetylindole Enhances hydrogen bonding with kinase ATP pockets; bulkiness may limit solubility Target Compound
Cyclopentathiazole Provides rigidity; improves metabolic stability vs. flexible thiophene analogs
Fluorinated Acetamide Increases lipophilicity and oxidative stability
Piperazine/Aryl Groups Modulates receptor selectivity (e.g., D3 dopamine vs. kinases)

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features two significant moieties: an indole group and a thiazole group. The indole structure is known for its diverse biological activities, including anticancer properties, while the thiazole component contributes to various pharmacological effects.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₂OS
  • Molecular Weight : Approximately 270.37 g/mol

Anticancer Properties

Recent studies have indicated that compounds with indole structures often exhibit significant anticancer activity. For instance, the indole moiety in this compound is believed to interact with various cellular pathways involved in tumor growth and proliferation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several indole derivatives, including our compound of interest, against different cancer cell lines. The results demonstrated that:

CompoundCell LineIC₅₀ (µM)
2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamideMCF-7 (breast cancer)5.2
2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamideA549 (lung cancer)4.8
2-(3-acetyl-1H-indol-1-yl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamideDU145 (prostate cancer)6.0

These findings suggest that the compound exhibits promising cytotoxicity against various cancer types.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cancer cell signaling pathways. Initial findings indicate that it may modulate pathways such as apoptosis and cell cycle regulation.

Enzyme Interaction Studies

Research has shown that the compound interacts with key enzymes such as:

EnzymeRoleInhibition Type
Topoisomerase IIDNA replicationCompetitive
Cyclin-dependent kinase 2 (CDK2)Cell cycle regulationNon-competitive

These interactions suggest a multifaceted mechanism through which the compound exerts its biological effects.

Other Biological Activities

In addition to anticancer properties, preliminary studies have suggested potential anti-inflammatory and antimicrobial activities. The thiazole moiety is particularly noted for its role in these effects.

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against multiple cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
AntimicrobialEffective against Gram-positive bacteria

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